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Compound of Interest

Compound Name: H-D-Lys(Z)-OMe HCl

Cat. No.: B613097 Get Quote

Technical Guide: H-D-Lys(Z)-OMe HCl
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis,

and applications of H-D-Lys(Z)-OMe HCl, a key building block in synthetic peptide chemistry.

The information is intended for professionals in research and drug development.

Core Chemical Properties
H-D-Lys(Z)-OMe HCl, or Nε-benzyloxycarbonyl-D-lysine methyl ester hydrochloride, is a

derivative of the D-enantiomer of the amino acid lysine. It features two key protecting groups: a

benzyloxycarbonyl (Z) group on the side-chain (ε-amino) and a methyl ester on the C-terminus.

These modifications are crucial for its application in controlled, stepwise peptide synthesis.

Identifiers and Molecular Structure
The fundamental identifiers and structural details of H-D-Lys(Z)-OMe HCl are summarized

below.
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Property Value

IUPAC Name

methyl (2R)-2-amino-6-

{[(benzyloxy)carbonyl]amino}hexanoate

hydrochloride

CAS Number 145586-17-0[1][2][3][4][5]

Molecular Formula C₁₅H₂₃ClN₂O₄[2]

Molecular Weight 330.81 g/mol [2]

SMILES String
Cl.COC(=O)--INVALID-LINK--

CCCCNC(=O)OCC1=CC=CC=C1[2]

InChI Key QPNJISLOYQGQTI-BTQNPOSSSA-N[2]

Physical and Chemical Properties
The known physical and chemical characteristics are presented for ease of reference.

Property Value

Appearance White to off-white powder[2]

Melting Point 115-118°C

Purity ≥98% (HPLC)[3]

Application Building block for peptide synthesis[3]

Reactivity and Stability
The utility of H-D-Lys(Z)-OMe HCl in peptide synthesis is defined by the stability and selective

cleavage of its protecting groups.

α-Amino Group: The primary amine at the α-carbon is free (as a hydrochloride salt), allowing

it to participate in peptide bond formation when activated.

Benzyloxycarbonyl (Z) Group: The Z-group protecting the ε-amino function of the lysine side

chain is stable under the conditions of peptide coupling. It is resistant to mild acids and
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bases, which allows for the selective deprotection of other groups like Boc (tert-

butyloxycarbonyl) or Fmoc (9-fluorenylmethoxycarbonyl) at the N-terminus of a growing

peptide chain.[1] The Z-group is typically removed under harsher conditions, such as strong

acids (e.g., HBr in acetic acid) or, more commonly, through catalytic hydrogenolysis (e.g., H₂

with a palladium catalyst).[1][6]

Methyl Ester Group: The methyl ester protects the C-terminus. It is stable during peptide

coupling but can be saponified (hydrolyzed) using a base like NaOH or LiOH if a free C-

terminus is required for subsequent fragment condensation.

This orthogonality of protecting groups is fundamental to its application in solution-phase

peptide synthesis.

Experimental Protocols
While specific, validated protocols for H-D-Lys(Z)-OMe HCl are not widely published, the

following sections provide detailed, representative methodologies based on established organic

chemistry principles for similar compounds.

Representative Synthesis of Nε-Z-D-lysine Methyl Ester
Hydrochloride
The synthesis of H-D-Lys(Z)-OMe HCl typically involves two main steps: the selective

protection of the side-chain amine followed by the esterification of the carboxylic acid.

Step 1: Selective Nε-Protection of D-Lysine

Dissolution: Dissolve D-lysine hydrochloride in an aqueous basic solution (e.g., sodium

carbonate or sodium hydroxide) to free the amino groups.

Protection Reaction: Cool the solution in an ice bath and slowly add benzyl chloroformate

(Cbz-Cl) portion-wise while vigorously stirring. Maintain the pH in the alkaline range (9-10) by

adding a base as needed. The ε-amino group is more nucleophilic and will preferentially

react.

Isolation: Once the reaction is complete (monitored by TLC), acidify the solution with a dilute

acid (e.g., HCl) to precipitate the Nε-Z-D-lysine.
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Purification: Collect the solid by filtration, wash with cold water, and dry under a vacuum.

Recrystallization from a suitable solvent system (e.g., water/ethanol) can be performed for

further purification.

Step 2: Methyl Esterification

Suspension: Suspend the dried Nε-Z-D-lysine in anhydrous methanol.

Esterification Reaction: Cool the suspension in an ice bath and bubble dry hydrogen chloride

gas through it, or add thionyl chloride (SOCl₂) dropwise. This reaction forms the methyl ester

and converts the free α-amino group to its hydrochloride salt.

Work-up: After the reaction is complete, remove the excess methanol and HCl under

reduced pressure.

Final Product: The resulting solid is triturated with a non-polar solvent like diethyl ether to

remove any non-polar impurities, filtered, and dried under a vacuum to yield H-D-Lys(Z)-
OMe HCl as a white or off-white powder.

Click to download full resolution via product page

Analytical Method: Enantiomeric Purity Analysis by
HPLC
Ensuring the stereochemical integrity of the D-isomer is critical. High-Performance Liquid

Chromatography (HPLC) using a chiral stationary phase (CSP) is the standard method for this

analysis.

Column: A chiral column, such as one based on cellulose or amylose derivatives (e.g.,

Chiralpak series) or a Cinchona alkaloid-based ion exchanger, is required.[7][8][9]

Mobile Phase: The mobile phase composition depends on the column type. For

polysaccharide-based columns in reversed-phase mode, a mixture of an aqueous buffer

(e.g., ammonium bicarbonate) and an organic modifier (e.g., acetonitrile or methanol) is

common.[10] For ion-exchanger columns, a polar ionic mode with solvents like
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methanol/acetonitrile containing acid and base additives (e.g., formic acid and triethylamine)

is often used.[8][9]

Sample Preparation: Dissolve a small amount of H-D-Lys(Z)-OMe HCl in the mobile phase

or a compatible solvent.

Injection and Detection: Inject the sample onto the HPLC system. Use a UV detector

(typically around 210-220 nm for the peptide bond and 254 nm for the Z-group) to monitor

the elution.

Analysis: The D- and L-isomers will have different retention times on the chiral column. The

enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers. A

pure sample of the L-isomer (H-L-Lys(Z)-OMe HCl) should be run as a standard to identify

the peaks.

Applications in Drug Development
H-D-Lys(Z)-OMe HCl is primarily used as a building block in the synthesis of peptides. The

incorporation of D-amino acids like D-lysine into peptide sequences is a common strategy in

drug development for several reasons:

Increased Proteolytic Stability: Peptides containing D-amino acids are more resistant to

degradation by proteases in the body, which can significantly increase their in vivo half-life.

Modified Biological Activity: The stereochemistry of an amino acid residue can dramatically

alter the peptide's conformation and its binding affinity to biological targets like receptors or

enzymes. This can be used to fine-tune the activity or selectivity of a peptide therapeutic.

Reduced Toxicity: In some cases, substituting L-amino acids with their D-counterparts has

been shown to reduce the toxicity of antimicrobial peptides towards eukaryotic cells while

maintaining their antibacterial activity.
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Safety and Handling
Personal Protective Equipment: It is recommended to handle H-D-Lys(Z)-OMe HCl using

standard laboratory safety equipment, including safety glasses, gloves, and a lab coat. If

handling large quantities of the powder, a dust mask may be appropriate.

Storage: The compound should be stored in a tightly sealed container in a cool, dry place to

prevent degradation from moisture.

Toxicity: The toxicological properties have not been thoroughly investigated. Standard

precautions for handling chemical reagents should be observed.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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